![molecular formula 392.3738 B605390 (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile CAS No. 1338483-10-5](/img/structure/B605390.png)
(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile
説明
AM-9635 is a potent and selective PI3Kδ inhibitor. AM-9635 showes good cellular potency (in vitro pAKT IC50 = 4.2 nM ). AM-96352 inhibits KLH-specific IgG and IgM in a dosedependent manner AM-9635 is well tolerated at all doses and exhibits significantly reduced IgG and IgM specific antibodies . PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival.
生物活性
(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core substituted with various functional groups, which contribute to its biological activity. The presence of fluorine atoms and a benzimidazole moiety enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitutions. For instance, the synthesis may begin with the reaction of 5-fluoropyridine derivatives with benzimidazole precursors under specific conditions to yield the target compound .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that pyrimidine derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(S)-4-Amino... | E. coli | 32 µg/mL |
(S)-4-Amino... | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : It may bind to DNA or interfere with DNA replication processes, contributing to its antimicrobial and anticancer effects .
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of pyrimidine derivatives, including (S)-4-Amino... against several pathogens. Results indicated that modifications in the structure significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity against multidrug-resistant strains .
Study 2: Anticancer Efficacy
In another study focusing on cancer treatment, (S)-4-Amino... was tested on various cancer cell lines. The results showed a dose-dependent response in cell viability assays, highlighting its potential as a chemotherapeutic agent .
科学的研究の応用
Anticancer Activity
Recent studies have demonstrated that pyrimidine-5-carbonitrile derivatives, including (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile, exhibit significant cytotoxic effects against various cancer cell lines.
1.1. Mechanism of Action
These compounds act primarily as ATP-mimicking tyrosine kinase inhibitors , specifically targeting the epidermal growth factor receptor (EGFR). For instance, a series of synthesized pyrimidine derivatives were evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. Notably, some derivatives showed enhanced potency compared to erlotinib, a well-known EGFR inhibitor, with IC values in the low micromolar range .
1.2. Case Studies
In a detailed study, one specific compound demonstrated IC values of 3.37 μM against HCT-116 and 2.40 μM against A549 cells, indicating promising therapeutic potential . Furthermore, the compound induced significant apoptosis in cancer cells by upregulating caspase activity, suggesting that these pyrimidine derivatives may effectively trigger programmed cell death in malignant cells .
COX-2 Inhibition
Apart from their anticancer properties, pyrimidine derivatives have also been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression.
2.1. Inhibition Studies
Recent findings indicate that certain pyrimidine derivatives exhibit potent COX-2 inhibition with IC values comparable to celecoxib, a selective COX-2 inhibitor. For example, specific compounds showed over 50% inhibition at concentrations as low as M to M . This suggests that these compounds could serve dual roles in both anti-inflammatory and anticancer therapies.
2.2. Efficacy Comparison
The efficacy of these compounds was evaluated against standard treatments like doxorubicin and nimesulide, revealing that some pyrimidine derivatives not only matched but exceeded the performance of these established drugs in terms of anticancer activity while maintaining lower toxicity profiles on normal cells .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of these compounds. The presence of electron-withdrawing groups significantly enhances COX-2 inhibitory activity, while modifications at specific positions on the pyrimidine ring can influence both anticancer and anti-inflammatory properties .
Summary Table: Efficacy of Pyrimidine Derivatives
Compound | Target | IC (μM) | Activity Type |
---|---|---|---|
Compound A | HCT116 | 3.37 | Anticancer |
Compound B | A549 | 2.40 | Anticancer |
Compound C | COX-2 | Inhibitor |
特性
IUPAC Name |
4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N8/c1-10(27-18-14(6-22)17(23)25-9-26-18)19-28-15-3-2-11(20)5-16(15)29(19)13-4-12(21)7-24-8-13/h2-5,7-10H,1H3,(H3,23,25,26,27)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWGSXWLXIBFPF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。